4-Bromo-2-methoxy-benzamidine hydrochloride CAS 812667-45-1 chemical properties
4-Bromo-2-methoxy-benzamidine hydrochloride CAS 812667-45-1 chemical properties
An In-Depth Technical Guide to 4-Bromo-2-methoxy-benzamidine hydrochloride (CAS 812667-45-1): Properties, Synthesis, and Applications in Drug Discovery
Abstract
4-Bromo-2-methoxy-benzamidine hydrochloride is a substituted aromatic amidine that serves as a crucial building block for medicinal chemists and drug development professionals. As a member of the benzamidine class, its core structure is recognized for its ability to competitively inhibit serine proteases, a family of enzymes implicated in numerous pathological processes including thrombosis, inflammation, and viral replication. This technical guide provides a comprehensive overview of the physicochemical properties, a plausible and detailed synthetic route, and the significant applications of 4-Bromo-2-methoxy-benzamidine hydrochloride. We will explore its role as a functionalized intermediate, where the strategic placement of the bromo and methoxy groups offers unique opportunities for developing potent and selective therapeutic agents.
Introduction: The Significance of the Benzamidine Scaffold
Benzamidine and its derivatives are a cornerstone in the design of enzyme inhibitors, particularly for the trypsin-like family of serine proteases.[1][2] The protonated amidinium group is a bioisostere of the guanidinium side chain of arginine, a key recognition motif for the S1 specificity pocket of these enzymes. This mimicry allows benzamidine-based compounds to act as competitive inhibitors, reversibly binding to the enzyme's active site and blocking substrate access.[2][3]
4-Bromo-2-methoxy-benzamidine hydrochloride emerges as a particularly valuable asset in this context. It is not merely a simple inhibitor but a decorated scaffold. The presence of a bromine atom provides a versatile synthetic handle for downstream modifications via cross-coupling reactions, enabling the exploration of complex chemical space. The methoxy group, an electron-donating substituent, modulates the electronic properties and lipophilicity of the molecule, which can be fine-tuned to optimize binding affinity, selectivity, and pharmacokinetic profiles. This guide aims to equip researchers with the core technical knowledge required to effectively utilize this compound in their discovery programs.
Physicochemical and Structural Properties
The utility of a chemical intermediate is fundamentally linked to its physical and chemical properties. These attributes influence its reactivity, solubility, and suitability for various experimental conditions.
| Property | Value | Source |
| CAS Number | 812667-45-1 | |
| Molecular Formula | C₈H₁₀BrClN₂O | [4] |
| Molecular Weight | 265.535 g/mol | [4] |
| Appearance | White to off-white solid (presumed) | |
| Purity | ≥95% (typical for commercial suppliers) | [5] |
Computed Properties and Drug-Likeness
Computational descriptors offer valuable insights into a molecule's potential as a drug candidate, often assessed against frameworks like Lipinski's Rule of Five.
| Computed Property | Value | Relevance in Drug Discovery |
| Hydrogen Bond Donors | 3 | Influences binding interactions and solubility. |
| Hydrogen Bond Acceptors | 2 | Affects target binding and membrane permeability. |
| Rotatable Bond Count | 2 | A low count suggests conformational rigidity, which can be favorable for binding. |
| Topological Polar Surface Area (TPSA) | 59.1 Ų | Predicts cell permeability; values <140 Ų are generally associated with good oral bioavailability. |
| Complexity | 174 | A measure of the intricacy of the molecular structure. |
Data sourced from GuideChem[4].
Spectral Characteristics (Predicted)
While experimental spectral data for this specific compound is not widely published, its structure allows for the prediction of key signals in NMR and mass spectrometry.
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¹H NMR: One would expect to see three distinct signals in the aromatic region, a singlet for the methoxy (-OCH₃) protons around 3.9 ppm, and broad, exchangeable signals for the amidine (-NH₂) protons.
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¹³C NMR: The spectrum should show eight distinct carbon signals, including those for the four substituted and two unsubstituted aromatic carbons, the methoxy carbon, and the amidine carbon (C=N).
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Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), providing a clear signature for the compound.
Synthesis and Reactivity
The most common and industrially scalable method for preparing amidines is the Pinner reaction, which proceeds from a nitrile precursor.[3] This approach is highly applicable for the synthesis of 4-Bromo-2-methoxy-benzamidine hydrochloride.
Plausible Synthetic Pathway
The synthesis logically begins with the corresponding nitrile, 4-bromo-2-methoxybenzonitrile. This nitrile is converted to an intermediate imino ether hydrochloride (a Pinner salt), which is subsequently treated with ammonia to yield the final benzamidine hydrochloride product.
Caption: Proposed synthesis of 4-Bromo-2-methoxy-benzamidine HCl via the Pinner reaction.
Detailed Experimental Protocol
This protocol is a representative, self-validating procedure adapted from established methods for benzamidine synthesis.[6][7]
Objective: To synthesize 4-Bromo-2-methoxy-benzamidine hydrochloride from 4-bromo-2-methoxybenzonitrile.
Step-by-Step Methodology:
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Imino Ether Formation (Pinner Salt):
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Rationale: This step converts the nitrile into a more reactive electrophile. Anhydrous conditions are critical to prevent hydrolysis of the nitrile and the imino ether product back to an amide.
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To a solution of 4-bromo-2-methoxybenzonitrile (1.0 eq) in anhydrous methanol (5-10 volumes), begin bubbling anhydrous hydrogen chloride gas at 0°C.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Remove the solvent under reduced pressure to yield the crude ethyl 4-bromo-2-methoxybenzimidate hydrochloride (Pinner salt) as a solid. This intermediate is often used directly in the next step without further purification.
-
-
Ammonolysis to Form the Amidine:
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Rationale: Ammonia acts as a nucleophile, attacking the imino ether and displacing the methoxy group to form the thermodynamically stable amidine.
-
Suspend the crude Pinner salt in a fresh solution of anhydrous methanol.
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Cool the mixture to 0°C and bubble anhydrous ammonia gas through the suspension, or add a saturated solution of ammonia in methanol.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by observing the dissolution of the starting material and the formation of a new precipitate (the product).
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Upon completion, the resulting precipitate is collected by filtration.
-
-
Purification and Validation:
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Rationale: Washing with a non-polar solvent like diethyl ether removes organic impurities, while the hydrochloride salt form remains insoluble.
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Wash the filtered solid with cold diethyl ether to remove any unreacted starting materials or byproducts.
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Dry the solid under vacuum to yield 4-Bromo-2-methoxy-benzamidine hydrochloride.
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The final product's identity and purity should be confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
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Applications in Drug Discovery and Development
The true value of 4-Bromo-2-methoxy-benzamidine hydrochloride lies in its application as a versatile starting material for constructing sophisticated drug candidates.
Core Mechanism: Serine Protease Inhibition
The primary therapeutic relevance of benzamidines stems from their ability to inhibit serine proteases.[1][3] These enzymes feature a catalytic triad (Ser-His-Asp) in their active site and a distinct S1 pocket that accommodates the side chain of the substrate's cleavage site residue. For trypsin-like proteases, this pocket is deep and negatively charged (containing an aspartate residue), showing a strong preference for basic residues like arginine and lysine. The protonated benzamidine moiety effectively mimics arginine, forming a strong salt bridge with the aspartate at the bottom of the S1 pocket.
Caption: Interaction of a benzamidine inhibitor with the S1 pocket of a trypsin-like protease.
Therapeutic Potential as a Building Block
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Anticoagulants: Thrombin is a critical serine protease in the coagulation cascade. Inhibitors based on the benzamidine scaffold can prevent the conversion of fibrinogen to fibrin, thus exhibiting antithrombotic effects.[1]
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Antifibrinolytics and Beyond: Plasmin, another serine protease, is responsible for dissolving blood clots. Designing inhibitors of plasmin can be useful in treating hyperfibrinolytic states. Studies have shown that multivalency—linking multiple benzamidine units—can dramatically increase potency and selectivity for specific proteases.[2]
-
Anti-inflammatory Agents: Some benzamide derivatives have been shown to suppress the transcription factor NF-kappaB, leading to reduced production of inflammatory cytokines like TNF-α.[3]
-
Antimicrobial Agents: The benzamidine scaffold has been incorporated into novel compounds showing significant antimicrobial activity against pathogens relevant to conditions like periodontitis.[8]
The bromo-substituent on the title compound is particularly advantageous for lead optimization. It can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups. This allows for the systematic probing of adjacent binding pockets on the target enzyme, a strategy essential for enhancing both potency and selectivity.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-Bromo-2-methoxy-benzamidine hydrochloride is not universally available, data from closely related benzamidine hydrochlorides provide reliable guidance.[9][10]
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Hazard Identification:
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Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
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May cause respiratory irritation (H335).
-
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid breathing dust.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] The compound is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to ensure long-term stability.[9][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9][10]
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Conclusion
4-Bromo-2-methoxy-benzamidine hydrochloride stands out as a high-value chemical intermediate for researchers in medicinal chemistry and drug discovery. Its core benzamidine structure provides a reliable anchor for inhibiting serine proteases, while its specific substitution pattern—a reactive bromine atom and a modulating methoxy group—offers a sophisticated platform for rational drug design. By understanding its physicochemical properties, synthetic pathways, and biological context, scientists can effectively leverage this compound to develop novel therapeutics targeting a wide range of diseases.
References
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Markwardt, F., Stürzebecher, J., & Walsmann, P. (1982). Influence of benzamidine derivatives on thrombin-induced platelet reactions. Folia Haematologica, 109(1), 98-106. [Link]
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Fields, E. K. (2002). Benzamidine Derivatives. ResearchGate. [Link]
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Jahromi, A. H., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC. [Link]
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Supporting Information. (n.d.). [No specific title available]. [Link]
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Zhao, Y., et al. (n.d.). Supporting Information for Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journals. [Link]
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LookChem. 4-Bromo-2-methoxy-benzamidine hydrochloride CAS NO.812667-45-1. [Link]
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Shamaz, S. U., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. MDPI. [Link]
- Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
- Google Patents. (2017).
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